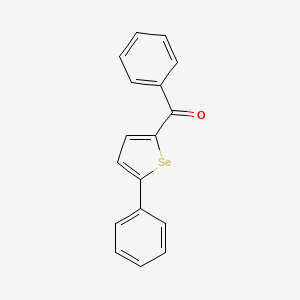

Phenyl(5-phenylselenophen-2-yl)methanone

Description

Phenyl(5-phenylselenophen-2-yl)methanone is a methanone derivative featuring a phenyl group attached to a selenophen ring substituted at the 5-position with another phenyl group. The core structure consists of a ketone bridge between a benzene ring and a 5-phenylselenophen-2-yl moiety. Selenophen, a selenium-containing heterocycle, imparts unique electronic and steric properties compared to sulfur (thiophene) or oxygen (furan) analogs due to selenium’s larger atomic radius and polarizability.

Properties

CAS No. |

61486-13-3 |

|---|---|

Molecular Formula |

C17H12OSe |

Molecular Weight |

311.2 g/mol |

IUPAC Name |

phenyl-(5-phenylselenophen-2-yl)methanone |

InChI |

InChI=1S/C17H12OSe/c18-17(14-9-5-2-6-10-14)16-12-11-15(19-16)13-7-3-1-4-8-13/h1-12H |

InChI Key |

RYUMBTAPAHEEKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C([Se]2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(5-phenylselenophen-2-yl)methanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 5-bromo-2-hydroxybenzaldehyde in the presence of sodium carbonate and 4-dimethylaminopyridine (DMAP) at elevated temperatures . This reaction leads to the formation of the desired methanone derivative through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

While specific industrial production methods for Phenyl(5-phenylselenophen-2-yl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Phenyl(5-phenylselenophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.

Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Selenoxides or selenones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Phenyl(5-phenylselenophen-2-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Phenyl(5-phenylselenophen-2-yl)methanone involves its interaction with various molecular targets. The selenium atom in the selenophene ring can form strong bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The compound’s ability to undergo redox reactions also contributes to its biological activity, as it can generate reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

Key Differences :

- Heteroatom Effects: Replacing selenium with sulfur (thiophene) or oxygen (furan) alters electronic properties.

- Molecular Weight and Steric Effects: Phenyl(5-phenylselenophen-2-yl)methanone (estimated MW: ~311 g/mol) is heavier than furan- or thiophene-based methanones (e.g., 1-[2-(5-methyl-2-furyl)phenyl]ethanone, MW: 200.62 g/mol) . The bulky selenophen ring may reduce solubility in polar solvents compared to smaller heterocycles.

Table 1: Comparison of Heterocyclic Methanones

Substituent Position and Functional Group Effects

Hydroxyacetophenones: highlights hydroxyacetophenones with chlorine and methoxy substituents (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone, MW: 200.62 g/mol). These compounds exhibit lower molecular weights and higher polarity due to hydroxyl groups, leading to distinct melting points (97–110°C) compared to the non-polar selenophen derivative .

Halogenated Derivatives: Chlorine-substituted methanones, such as [5-Chloro-2-(methylamino)phenyl]phenylmethanone (MW: 261.73 g/mol), demonstrate how halogen atoms enhance stability and bioactivity. Selenium’s larger size may similarly influence binding interactions in biological systems, though direct data is absent .

Table 2: Substituent Impact on Physical Properties

Spectroscopic Characterization

While direct data is unavailable, and confirm that NMR (¹H, ¹³C), FTIR, and MS are standard techniques for characterizing methanones. The selenium atom in Phenyl(5-phenylselenophen-2-yl)methanone would introduce distinct ¹H NMR shifts due to its electron-withdrawing effect and heavy atom influence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.